molecular formula C19H24ClN3O2S B2440018 1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 898606-25-2

1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2440018
CAS No.: 898606-25-2
M. Wt: 393.93
InChI Key: BJLDENHIFHXXSO-VZCXRCSSSA-N
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Description

1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound featuring a thiazole ring, a morpholine moiety, and a chlorophenyl group

Properties

IUPAC Name

1-[2-(4-chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-14-18(15(2)24)26-19(21-17-6-4-16(20)5-7-17)23(14)9-3-8-22-10-12-25-13-11-22/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLDENHIFHXXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=C(C=C2)Cl)N1CCCN3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.

    Addition of the Morpholine Moiety: The morpholine group is incorporated through a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate compound.

    Final Assembly: The final compound is assembled through a series of condensation reactions, leading to the formation of the imino and ethanone functionalities.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the molecule.

    Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, leading to the synthesis of more complex derivatives.

Scientific Research Applications

1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, which exhibit similar chemical reactivity and biological activity.

    Morpholine Derivatives: Compounds with the morpholine moiety, known for their pharmacological properties.

    Chlorophenyl Derivatives: Compounds with the chlorophenyl group, which are often used in medicinal chemistry for their bioactive properties.

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[(2Z)-2-[(4-chlorophenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationships.

Chemical Structure

The compound's chemical structure can be summarized as follows:

ComponentStructure Description
Thiazole RingA five-membered ring containing sulfur and nitrogen, contributing to reactivity.
Chlorophenyl GroupA phenyl ring substituted with chlorine, enhancing lipophilicity and biological activity.
Morpholinyl Propyl ChainA morpholine moiety linked to a propyl chain, potentially influencing solubility and interaction with biological targets.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in an experiment involving HeLa cells , the compound induced apoptosis in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values were reported to be around 6–18 µM , indicating its effectiveness in inhibiting cell proliferation .

The primary mechanism through which this compound exerts its cytotoxic effects appears to be the induction of apoptosis. Key findings include:

  • Cell Cycle Arrest : Treatment with the compound resulted in an increased percentage of cells in the sub-G1 phase, indicative of DNA fragmentation associated with apoptosis .
  • Caspase Activation : The activation of caspases was observed, which are crucial mediators of the apoptotic process .

The compound's ability to disrupt mitochondrial membrane potential has also been suggested as a contributing factor to its pro-apoptotic effects.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives has been linked to specific structural features:

  • Chlorophenyl Substitution : The presence of a chlorophenyl group has been associated with enhanced cytotoxicity due to increased lipophilicity and potential interactions with cellular membranes.
  • Morpholine Moiety : The morpholine ring may facilitate interactions with biological targets such as enzymes or receptors involved in cell survival pathways.

Studies indicate that modifications to these groups can significantly alter the compound's potency and selectivity against cancer cells .

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • In a study assessing various thiazole derivatives for their anticancer properties, this specific compound showed superior cytotoxicity compared to others tested within the same series .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) based on precursor reactivity. For example, hydrogenation steps (as in ) and copolymerization protocols () can be adapted. Use Design of Experiments (DoE) to statistically model variables like molar ratios and reaction time, as demonstrated in flow-chemistry optimizations (). Purification via column chromatography or recrystallization ensures purity.
  • Key Parameters : Monitor intermediates via TLC/HPLC and confirm final structure with NMR/IR .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • Methodology :

  • NMR : Assign stereochemistry (e.g., Z-configuration at the imine group) and confirm substituent positions ().
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., as in for analogous pyrazole derivatives).
    • Validation : Cross-reference experimental data with computational predictions (e.g., DFT-optimized geometries) .

Advanced Research Questions

Q. How can QSAR models predict the antioxidant activity of its derivatives?

  • Methodology : Calculate molecular descriptors (e.g., dipole moment, lipophilicity, hydration energy) using Hyper-Chem or Gaussian. Build multivariate linear models via BuildQSAR ( ). Key predictors include:

  • Electronic : Dipole moment (↑ activity with higher polarity).
  • Steric : Smaller molecular volume/surface area enhances activity.
  • Energy : Lower hydration energy and higher LUMO energy correlate with improved antioxidant capacity.
    • Validation : Use internal (cross-validation) and external test sets to ensure robustness .

Q. What computational methods are suitable for analyzing its electronic properties and reactivity?

  • Methodology :

  • Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites ( ).
  • DFT : Optimize geometry at B3LYP/6-31G* level and compute frontier orbitals (HOMO/LUMO) to predict redox behavior.
    • Applications : ESP maps guide derivatization strategies (e.g., introducing electron-withdrawing groups at high-electron-density regions) .

Q. How can contradictions in antioxidant activity data across studies be resolved?

  • Methodology :

  • Standardize Assays : Use consistent radical sources (e.g., DPPH, ABTS) and control solvent effects.
  • Validate Mechanisms : Differentiate H-atom transfer vs. single-electron transfer pathways via kinetic studies.
  • QSAR Reanalysis : Re-evaluate outliers by examining descriptor outliers (e.g., steric hindrance in bulky derivatives) ( ).
    • Case Study : Derivatives with morpholine-propyl groups showed variable activity due to conformational flexibility; MD simulations can clarify dynamic interactions .

Q. What docking strategies are effective for studying its interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • AutoDock4 : Incorporate receptor flexibility (e.g., side-chain rotations) to improve binding pose accuracy ( ).
  • Grid-Based Scoring : Focus on key residues (e.g., catalytic sites) and validate with MM/GBSA binding energy calculations.
    • Case Study : Analogous thiazole derivatives showed affinity for antioxidant enzymes like SOD; cross-validate with SPR or ITC binding assays .

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